molecular formula C40H51Cl3N4O2 B12765182 2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride CAS No. 83658-37-1

2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride

Cat. No.: B12765182
CAS No.: 83658-37-1
M. Wt: 726.2 g/mol
InChI Key: XXPODUKJGLGHJI-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group attached to a dihydroisoquinoline core, further linked to a dimethylethanamine moiety. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde to form the dihydroisoquinoline core.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using appropriate reagents.

    Dimethylethanamine Attachment: The final step involves the alkylation of the isoquinoline core with dimethylethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study receptor interactions and signal transduction pathways. Its structural similarity to certain neurotransmitters makes it a useful tool in neuropharmacology.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain could lead to new treatments for conditions such as depression or anxiety.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, influencing signal transduction pathways and altering cellular responses. The exact mechanism may involve binding to receptor sites, inducing conformational changes, and affecting downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine
  • 2-[1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine
  • 2-[1-(2-Methylphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine

Uniqueness

Compared to similar compounds, 2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain receptors and improve its pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

CAS No.

83658-37-1

Molecular Formula

C40H51Cl3N4O2

Molecular Weight

726.2 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride

InChI

InChI=1S/2C20H24N2O.3ClH/c2*1-22(2)13-12-16-14-15-8-4-5-9-17(15)20(21-16)18-10-6-7-11-19(18)23-3;;;/h2*4-11,16H,12-14H2,1-3H3;3*1H

InChI Key

XXPODUKJGLGHJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3OC.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3OC.Cl.Cl.Cl

Origin of Product

United States

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